molecular formula C11H15BF2O3 B174412 (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid CAS No. 156684-91-2

(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid

Cat. No.: B174412
CAS No.: 156684-91-2
M. Wt: 244.04 g/mol
InChI Key: RCVQAXDDFSTKKQ-UHFFFAOYSA-N
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Description

(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid is an organoboron compound with the molecular formula C11H15BF2O3 and a molecular mass of 244.04 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with two fluorine atoms and a pentyloxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid has several scientific research applications:

Safety and Hazards

“(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid” is classified under Hazard Code Xi . Further safety and hazard information should be obtained from the Material Safety Data Sheet (MSDS) of the compound .

Mechanism of Action

Target of Action

The primary target of (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

The compound is predicted to have a boiling point of 3550±520 °C and a density of 119±01 g/cm3 . It is typically stored at 2-8°C . These properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon–carbon bonds . This is a result of the SM cross-coupling reaction, which the compound facilitates as an organoboron reagent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and reactivity can be affected by temperature, as it is typically stored at 2-8°C . Additionally, the compound’s role in the SM cross-coupling reaction may be influenced by the presence of other reactants and catalysts .

Preparation Methods

The synthesis of (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-difluorophenol and 1-bromopentane.

    Formation of Pentyloxy Group: The 2,3-difluorophenol is reacted with 1-bromopentane in the presence of a base, such as potassium carbonate, to form 2,3-difluoro-4-pentyloxyphenol.

    Borylation: The resulting 2,3-difluoro-4-pentyloxyphenol is then subjected to a borylation reaction using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base, such as potassium acetate.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. Common reagents include palladium acetate and potassium carbonate.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Comparison with Similar Compounds

(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for a wide range of applications in organic synthesis and beyond.

Properties

IUPAC Name

(2,3-difluoro-4-pentoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BF2O3/c1-2-3-4-7-17-9-6-5-8(12(15)16)10(13)11(9)14/h5-6,15-16H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVQAXDDFSTKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OCCCCC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70614411
Record name [2,3-Difluoro-4-(pentyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156684-91-2
Record name B-[2,3-Difluoro-4-(pentyloxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156684-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2,3-Difluoro-4-(pentyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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